molecular formula C5H7NO4 B115618 (2S,3S)-Azetidine-2,3-dicarboxylic acid CAS No. 147235-92-5

(2S,3S)-Azetidine-2,3-dicarboxylic acid

Cat. No. B115618
M. Wt: 145.11 g/mol
InChI Key: BLLPFMQOLSYTBX-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-Azetidine-2,3-dicarboxylic acid (ADA) is a non-proteinogenic amino acid that is commonly used in scientific research. It is a cyclic amino acid that has two carboxyl groups and a nitrogen atom in its structure. ADA is a versatile molecule that has a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

(2S,3S)-Azetidine-2,3-dicarboxylic acid has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of peptides and other complex molecules. (2S,3S)-Azetidine-2,3-dicarboxylic acid is also used as a chiral auxiliary in asymmetric synthesis. In addition, (2S,3S)-Azetidine-2,3-dicarboxylic acid has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of (2S,3S)-Azetidine-2,3-dicarboxylic acid is not fully understood. However, it has been shown to interact with glutamate receptors in the brain, which are involved in the regulation of synaptic plasticity and learning and memory. (2S,3S)-Azetidine-2,3-dicarboxylic acid has also been shown to modulate the activity of the enzyme glutamate decarboxylase, which is involved in the synthesis of the neurotransmitter GABA.

Biochemical And Physiological Effects

(2S,3S)-Azetidine-2,3-dicarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming effect on the nervous system. (2S,3S)-Azetidine-2,3-dicarboxylic acid has also been shown to increase the activity of the enzyme glutathione peroxidase, which is involved in the detoxification of reactive oxygen species.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2S,3S)-Azetidine-2,3-dicarboxylic acid in lab experiments is its versatility. It can be easily synthesized and incorporated into a wide range of molecules. (2S,3S)-Azetidine-2,3-dicarboxylic acid is also stable under a wide range of conditions, which makes it a useful tool for studying the properties of complex molecules. However, one limitation of using (2S,3S)-Azetidine-2,3-dicarboxylic acid is that it can be difficult to purify, which can make it challenging to obtain high-purity samples for certain experiments.

Future Directions

There are many potential future directions for research on (2S,3S)-Azetidine-2,3-dicarboxylic acid. One area of interest is the development of new synthetic methods for producing (2S,3S)-Azetidine-2,3-dicarboxylic acid and related molecules. Another area of interest is the development of new therapeutic applications for (2S,3S)-Azetidine-2,3-dicarboxylic acid, particularly in the treatment of neurological disorders. Additionally, there is interest in studying the effects of (2S,3S)-Azetidine-2,3-dicarboxylic acid on other biochemical pathways and physiological systems, which could lead to new insights into the role of this molecule in the body.
Conclusion
In conclusion, (2S,3S)-Azetidine-2,3-dicarboxylic acid is a versatile molecule that has a wide range of applications in scientific research. It can be synthesized via several methods and has been shown to have potential therapeutic applications in the treatment of neurological disorders. (2S,3S)-Azetidine-2,3-dicarboxylic acid interacts with glutamate receptors in the brain and modulates the activity of the enzyme glutamate decarboxylase. It has a number of biochemical and physiological effects and is stable under a wide range of conditions. While there are some limitations to using (2S,3S)-Azetidine-2,3-dicarboxylic acid in lab experiments, there are many potential future directions for research on this molecule.

Synthesis Methods

(2S,3S)-Azetidine-2,3-dicarboxylic acid can be synthesized via several methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The most commonly used method for synthesizing (2S,3S)-Azetidine-2,3-dicarboxylic acid is the Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and cyanide. The reaction produces an intermediate imine, which is then hydrolyzed to form (2S,3S)-Azetidine-2,3-dicarboxylic acid.

properties

CAS RN

147235-92-5

Product Name

(2S,3S)-Azetidine-2,3-dicarboxylic acid

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

(2S,3S)-azetidine-2,3-dicarboxylic acid

InChI

InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1

InChI Key

BLLPFMQOLSYTBX-HRFVKAFMSA-N

Isomeric SMILES

C1[C@@H]([C@H](N1)C(=O)O)C(=O)O

SMILES

C1C(C(N1)C(=O)O)C(=O)O

Canonical SMILES

C1C(C(N1)C(=O)O)C(=O)O

synonyms

2,3-Azetidinedicarboxylicacid,(2S-trans)-(9CI)

Origin of Product

United States

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